molecular formula C15H17N3O5 B6525960 ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1015665-65-2

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B6525960
CAS No.: 1015665-65-2
M. Wt: 319.31 g/mol
InChI Key: TXMSJVOLYLXXTC-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine ring

Biochemical Analysis

Biochemical Properties

It’s possible that this compound could interact with various enzymes, proteins, and other biomolecules, given the presence of functional groups capable of forming hydrogen bonds and other types of interactions . Specific details about these interactions and the nature of these interactions are not currently available.

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are not currently available.

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about these mechanisms are not currently available.

Metabolic Pathways

The metabolic pathways that ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is involved in, including any enzymes or cofactors that it interacts with, are not currently available. It’s possible that this compound could affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl oxazole intermediate. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate
  • Ethyl 4-[5-(pyridin-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate
  • Ethyl 4-[5-(benzofuran-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-2-21-15(20)18-7-5-17(6-8-18)14(19)11-10-13(23-16-11)12-4-3-9-22-12/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMSJVOLYLXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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